![molecular formula C15H18O B12975860 5-Bicyclo[3.2.1]octanyl(phenyl)methanone CAS No. 58541-30-3](/img/structure/B12975860.png)
5-Bicyclo[3.2.1]octanyl(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[321]octan-1-yl(phenyl)methanone is a complex organic compound characterized by a bicyclic structure fused with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-1-yl(phenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This process can be optimized using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.1]octan-1-yl(phenyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
作用机制
The mechanism of action of bicyclo[3.2.1]octan-1-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the phenyl group, used as a building block in organic synthesis.
Tricyclo[3.2.1.02.7]octane: A more complex tricyclic compound, often used in the synthesis of natural products and pharmaceuticals.
Uniqueness
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone is unique due to the presence of both the bicyclic structure and the phenyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
58541-30-3 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
1-bicyclo[3.2.1]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-14(13-6-2-1-3-7-13)15-9-4-5-12(11-15)8-10-15/h1-3,6-7,12H,4-5,8-11H2 |
InChI 键 |
ANNLOMWEALEPOK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(C1)(C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


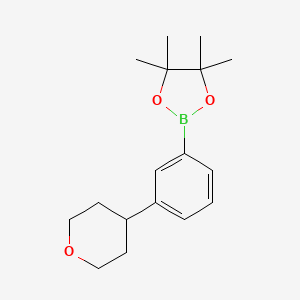
![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)
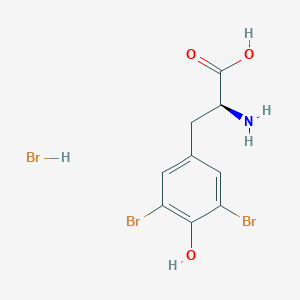
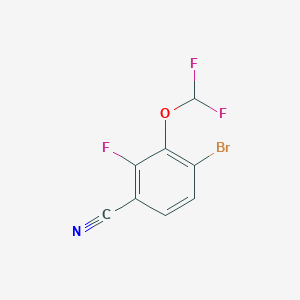
![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
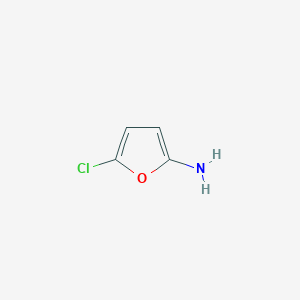
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)
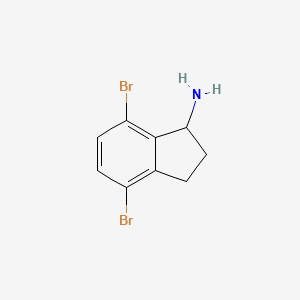
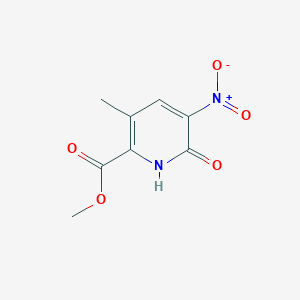
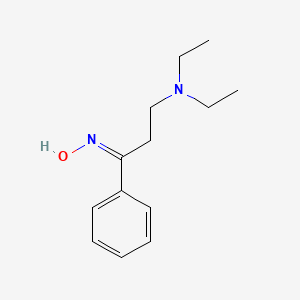
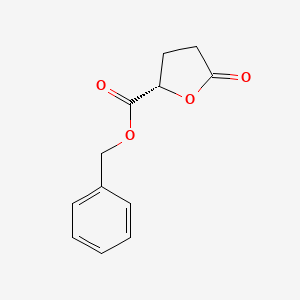
![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
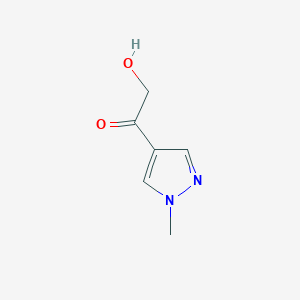
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
